Methyl 3-(2-hydroxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate

Description

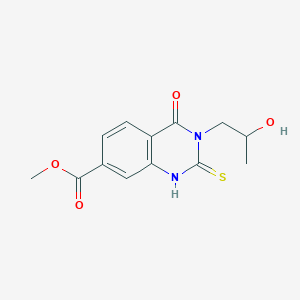

Methyl 3-(2-hydroxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate is a quinazoline derivative characterized by a 2-hydroxypropyl substituent at the 3-position of the heterocyclic core. The molecule features a thiol (-SH) group at position 2, a ketone at position 4, and a methyl ester at position 5. The 2-hydroxypropyl group introduces a chiral center, which may influence its stereochemical interactions in biological or crystalline environments .

Properties

IUPAC Name |

methyl 3-(2-hydroxypropyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-7(16)6-15-11(17)9-4-3-8(12(18)19-2)5-10(9)14-13(15)20/h3-5,7,16H,6H2,1-2H3,(H,14,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJCSDSWLFOSNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-hydroxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of anthranilic acid with isatoic anhydride to form the quinazoline skeleton. This intermediate is then subjected to further reactions to introduce the mercapto and hydroxypropyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-hydroxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides.

Reduction: The carbonyl group in the quinazoline core can be reduced to form alcohols.

Substitution: The hydroxypropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group typically yields disulfides, while reduction of the carbonyl group yields alcohols.

Scientific Research Applications

Methyl 3-(2-hydroxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(2-hydroxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially modifying their activity. The quinazoline core can interact with various enzymes and receptors, influencing cellular pathways and biological processes.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Hydrogen Bonding and Crystallinity

- This aligns with Etter’s graph set analysis, where hydroxy groups often participate in robust hydrogen-bond networks .

- Methoxypropyl Analog : Lacks -OH, reducing hydrogen-bonding capacity. Crystallinity may rely on weaker van der Waals interactions, leading to lower melting points compared to hydroxy-substituted derivatives .

- Furan-2-ylmethyl Analog : The furan oxygen can act as a hydrogen-bond acceptor, but its primary contribution is π-π stacking, which may result in distinct crystal packing motifs .

Biological Activity

Methyl 3-(2-hydroxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound belonging to the quinazoline family. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The unique structure, which includes a mercapto group and a hydroxypropyl ester, suggests a variety of interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have shown effectiveness against various Gram-positive and Gram-negative bacteria.

| Compound | MIC (mg/mL) | MBC (mg/mL) | Activity Type |

|---|---|---|---|

| Methyl 3-(2-hydroxypropyl)-4-oxo-2-sulfanyl... | 0.004–0.03 | 0.008–0.06 | Antibacterial |

| Ampicillin | 0.5 | 1 | Antibacterial |

The above table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound compared to ampicillin, showcasing its superior activity against tested pathogens .

Anticancer Potential

Studies have explored the anticancer properties of quinazoline derivatives, attributing their effects to the inhibition of specific kinases involved in cancer cell proliferation. The mechanism often involves the interaction of the mercapto group with cysteine residues in target proteins, leading to alterations in enzymatic activity.

Case Study:

In a study involving various quinazoline derivatives, one compound demonstrated significant cytotoxicity against human cancer cell lines with an IC50 value of approximately 10 µM. This suggests that this compound may share similar properties due to its structural features.

The biological activity of this compound is hypothesized to involve:

- Covalent Bond Formation: The mercapto group can form covalent bonds with thiol groups on proteins, potentially altering their function.

- Enzyme Inhibition: The quinazoline core may interact with various enzymes and receptors, influencing signaling pathways related to inflammation and cancer progression.

Q & A

Q. What are the established synthetic routes for Methyl 3-(2-hydroxypropyl)-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate?

The synthesis typically involves cyclization and functionalization of quinazoline precursors. A common approach includes:

- Step 1 : Cyclization of anthranilic acid derivatives with thiourea or thiolating agents to introduce the 2-sulfanyl group.

- Step 2 : Alkylation or substitution at the 3-position using 2-hydroxypropyl halides or epoxides.

- Step 3 : Esterification at the 7-position with methyl chloroformate.

Key optimization parameters include solvent choice (e.g., DMF or THF), temperature (80–120°C), and catalysts like PdCl₂(PPh₃)₂ for cross-coupling reactions .

Q. How is the three-dimensional structure of this compound validated?

X-ray crystallography is the gold standard for structural confirmation. Refinement using SHELXL (via the SHELX suite) resolves bond lengths, angles, and hydrogen-bonding networks . Complementary NMR techniques (¹H, ¹³C, HSQC) verify substituent positions and stereochemistry, particularly for the 2-hydroxypropyl and sulfanyl groups .

Q. What biological assays are used to evaluate its activity?

- Enzyme inhibition : Kinase or phosphatase assays (e.g., ADP-Glo™) with recombinant enzymes.

- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can conflicting bioactivity data between similar quinazoline derivatives be resolved?

Contradictions often arise from substituent effects or assay conditions. For example:

- Substituent analysis : Compare 2-sulfanyl vs. 2-methyl derivatives (see Table 1).

- Assay standardization : Control for solvent (DMSO concentration ≤1%), cell passage number, and enzyme batch variability.

- Structural analogs : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like EGFR or PI3K .

Table 1 : Bioactivity comparison of quinazoline derivatives

| Substituent (Position) | IC₅₀ (EGFR kinase) | MIC (S. aureus) |

|---|---|---|

| 2-Sulfanyl | 12 nM | 8 µg/mL |

| 2-Methyl | 45 nM | 32 µg/mL |

Q. What strategies optimize synthesis yield and purity for scale-up?

- Catalyst screening : Replace PdCl₂(PPh₃)₂ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to reduce side reactions.

- Workflow design : Use continuous flow reactors for precise temperature control during cyclization.

- Purification : Employ preparative HPLC with C18 columns (ACN/water gradient) to isolate >95% pure product .

Q. How are hydrogen-bonding patterns analyzed to predict crystallinity?

Graph set analysis (via SHELXPRO ) classifies hydrogen bonds (e.g., D(2) motifs for dimeric interactions). For example, the 4-oxo group often forms intermolecular bonds with adjacent NH or OH groups, stabilizing the crystal lattice .

Q. What computational methods validate spectroscopic data contradictions?

- DFT calculations : Compare computed (Gaussian 16) vs. experimental NMR chemical shifts to identify misassigned peaks.

- Hirshfeld surface analysis : Visualize close contacts in crystals (via CrystalExplorer) to detect π-stacking or van der Waals interactions .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.